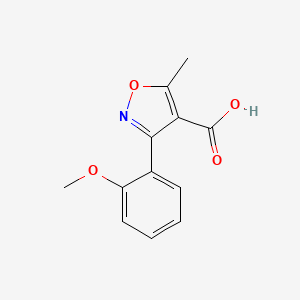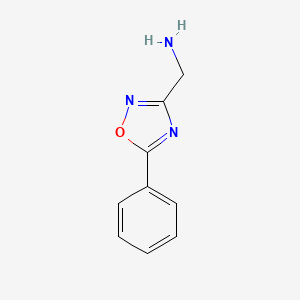
5-tert-Butylsulfanyl-furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butylsulfanyl-furan-2-carbaldehyde is an organic compound with the molecular formula C9H12O2S. It is a specialty product often used in proteomics research. The compound features a furan ring substituted with a tert-butylsulfanyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butylsulfanyl-furan-2-carbaldehyde typically involves the introduction of the tert-butylsulfanyl group to a furan ring followed by formylation. One common method includes the reaction of furan with tert-butylthiol in the presence of a base to form the tert-butylsulfanyl-furan. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butylsulfanyl-furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-tert-Butylsulfanyl-furan-2-carboxylic acid.
Reduction: 5-tert-Butylsulfanyl-furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-tert-Butylsulfanyl-furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a building block in drug discovery.
Mecanismo De Acción
The mechanism of action of 5-tert-Butylsulfanyl-furan-2-carbaldehyde depends on its specific application. In biochemical assays, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, allowing it to act as an enzyme inhibitor or a probe for studying enzyme activity. The tert-butylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, affecting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylsulfanyl-furan-2-carbaldehyde: Similar structure but with a methylsulfanyl group instead of a tert-butylsulfanyl group.
5-Ethylsulfanyl-furan-2-carbaldehyde: Similar structure but with an ethylsulfanyl group instead of a tert-butylsulfanyl group.
5-Phenylsulfanyl-furan-2-carbaldehyde: Similar structure but with a phenylsulfanyl group instead of a tert-butylsulfanyl group.
Uniqueness
5-tert-Butylsulfanyl-furan-2-carbaldehyde is unique due to the presence of the bulky tert-butylsulfanyl group, which can significantly influence its chemical reactivity and biological properties. This bulkiness can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .
Propiedades
IUPAC Name |
5-tert-butylsulfanylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)12-8-5-4-7(6-10)11-8/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVYOLJFAUYHIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(O1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424442 |
Source


|
| Record name | 5-tert-Butylsulfanyl-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-92-9 |
Source


|
| Record name | 5-tert-Butylsulfanyl-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)






![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)





